molecular formula C14H18N2O2 B12075235 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

Katalognummer: B12075235
Molekulargewicht: 246.30 g/mol
InChI-Schlüssel: VUFJKASPXIEOHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is a complex organic compound with a unique structure that includes a quinoxaline core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to meet the demand for high-quality material.

Analyse Chemischer Reaktionen

Types of Reactions

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can lead to the formation of reduced quinoxaline compounds.

Wissenschaftliche Forschungsanwendungen

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Wirkmechanismus

The mechanism by which 4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the application, but often include modulation of biochemical processes at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoxaline: A simpler analog with a similar core structure.

    Phenylquinoxaline: Contains a phenyl group attached to the quinoxaline core.

    Octahydroquinoxaline: A fully hydrogenated version of quinoxaline.

Uniqueness

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one is unique due to its specific substitution pattern and oxidation state

Eigenschaften

Molekularformel

C14H18N2O2

Molekulargewicht

246.30 g/mol

IUPAC-Name

4-oxido-3-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinoxalin-4-ium-2-one

InChI

InChI=1S/C14H18N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-3,6-7,11-13,16H,4-5,8-9H2,(H,15,17)

InChI-Schlüssel

VUFJKASPXIEOHZ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2C(C1)NC(=O)C([NH+]2[O-])C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.